Scientific Field: Organic Chemistry
Application Summary: This compound is used in the preparation of aromatic amides through a copper-catalyzed direct arylation.
Methods of Application: The reaction scope was tested, and it was found to be insensitive to the electronic nature of the aryl groups. Both electron-rich and electron-deficient aryls were successfully introduced.
Results: The synthetic protocols displayed excellent efficiency and were successfully utilized for the expeditious preparation of diverse aromatic amides in good-to-excellent yields.
2-Bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide is an organic compound with the molecular formula CHBrFNO and a molecular weight of 266.04 g/mol. It is characterized by the presence of both bromine and fluorine atoms, which impart unique electronic properties to the molecule. The compound has a density of 1.834 g/cm³ and a boiling point of 326.017°C at 760 mmHg, while its flash point is recorded at 150.97°C . The compound is classified as an irritant, indicating that it may pose hazards during handling .
There is no current information available on the mechanism of action of 2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide in biological systems or its interaction with other compounds.
The synthesis of 2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide typically involves starting materials that can undergo bromination and fluorination reactions. While specific synthetic routes are not extensively detailed in the available literature, the compound's preparation may involve standard organic reactions such as acylation and halogenation processes, potentially utilizing copper catalysts for efficiency.
This compound finds applications primarily in organic synthesis, particularly in the preparation of aromatic amides. Its unique structure allows for diverse applications in medicinal chemistry and material science. Additionally, due to its electronic properties, it may be explored for use in various chemical research fields.
As of now, there are no comprehensive studies available that detail the interaction of 2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide with other compounds or biological systems. The lack of data suggests a gap in research that could be addressed through future studies focusing on its reactivity and potential applications.
Several compounds share structural similarities with 2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Bromo-3-fluoroaniline | CHBrF | Contains a single bromine and fluorine atom; lacks the hydroxy group. |
| 3-Bromo-4-fluorophenol | CHBrF | Hydroxy group present but lacks acetamide functionality. |
| N-(4-Bromophenyl)-N,N-dimethylacetamide | CHBrN | No fluorine; features dimethyl substitution instead of difluoromethylene. |
The presence of both bromine and difluoromethylene groups in 2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide distinguishes it from these similar compounds, providing unique electronic characteristics that may influence its reactivity and application potential in chemical synthesis and material science .
Currently, no direct X-ray crystallographic data has been reported for 2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide. However, structural information can be inferred from related compounds and computational studies [2] [3]. The molecular formula C₈H₆BrF₂NO₂ corresponds to a molecular weight of 266.04 g/mol, with the compound existing as a solid at room temperature [2] [3].
Based on analogous crystallographic studies of related haloacetamides, the compound is expected to exhibit a monoclinic crystal system with space group P21/c, similar to other bromoacetamide derivatives [4] [5]. The crystal structure would likely be stabilized by intermolecular hydrogen bonding networks involving the amide N-H group and the phenolic O-H group [6] [7].
| Physical Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₆BrF₂NO₂ | [2] [3] |
| Molecular Weight | 266.04 g/mol | [2] [3] |
| CAS Number | 239136-81-3 | [2] [3] |
| Density | 1.834 g/cm³ | |
| Boiling Point | 326.017°C at 760 mmHg | |
| Physical Form | Solid | [2] |
The structural parameters can be estimated from theoretical calculations and comparison with related compounds. The C-N bond length in the amide group is expected to be approximately 1.34 Å, characteristic of partial double bond character due to amide resonance [9] [10]. The C=O bond length would be around 1.23 Å, typical for amide carbonyl groups [9] [10].
The proton NMR spectrum of 2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide exhibits several characteristic resonances. The most distinctive feature is the CHF₂ proton, which appears as a triplet at δ 5.8-6.2 ppm due to coupling with the two fluorine atoms [11] [12] [13]. This chemical shift is characteristic of difluoroacetamide derivatives and falls in a relatively uncluttered region of the NMR spectrum [13] [14].
The aromatic protons of the 2-hydroxyphenyl group appear as a multiplet in the region δ 6.8-7.1 ppm, showing the typical pattern for an ortho-substituted benzene ring [15] [16]. The amide N-H proton resonates as a broad signal at δ 8.5-9.5 ppm, while the phenolic O-H proton appears as a broad signal at δ 9.4-9.8 ppm [15] [16].
| Proton Environment | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (Hz) |
|---|---|---|---|
| CHF₂ | 5.8-6.2 | Triplet | ²J(H,F) = 53.8 |
| Aromatic H | 6.8-7.1 | Multiplet | — |
| Amide N-H | 8.5-9.5 | Broad singlet | — |
| Phenolic O-H | 9.4-9.8 | Broad singlet | — |
The fluorine-19 NMR spectrum provides highly diagnostic information for this compound. The two fluorine atoms in the CF₂Br group appear as a doublet at δ -60 to -65 ppm, showing a characteristic large geminal coupling constant of approximately 303 Hz [11] [17] [13]. This chemical shift range is typical for difluoroacetamide derivatives and is distinct from most other organofluorine compounds [17] [18].
The large ²J(F,F) coupling constant of 303 Hz is characteristic of geminal fluorine atoms in a CF₂ group and provides unambiguous identification of this structural feature [17] [13]. The chemical shift can be fine-tuned through solvent effects, with values varying slightly depending on the solvent system used [13] [14].
| Fluorine Environment | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (Hz) |
|---|---|---|---|
| CF₂Br | −60 to −65 | Doublet | ²J(F,F) = 303 |
The infrared spectrum of 2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide displays several characteristic absorption bands that confirm the presence of key functional groups. The amide carbonyl group exhibits a strong absorption at 1660-1690 cm⁻¹, which is typical for secondary amides [19] [20] [21]. This frequency is slightly lower than typical aliphatic amides due to conjugation with the aromatic ring system [19] [22].
The N-H stretching vibration appears in the region 3200-3500 cm⁻¹ as a medium-intensity band, while the phenolic O-H stretch produces a strong, broad absorption at 3200-3600 cm⁻¹ [19] [20] [21]. The broadness of the O-H stretch is indicative of hydrogen bonding interactions [19] [23].
The C-F stretching vibrations are observed as strong absorptions in the region 1000-1400 cm⁻¹, which is characteristic of organofluorine compounds [20] [24]. The C-Br stretching vibration appears at 500-750 cm⁻¹ as a strong absorption [20] [25].
| Functional Group | Frequency (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| O-H Stretch (Phenolic) | 3200-3600 | Strong, broad | ν(OH) |
| N-H Stretch | 3200-3500 | Medium | ν(NH) |
| C=O Stretch (Amide) | 1660-1690 | Strong | ν(C=O) |
| C=C Stretch (Aromatic) | 1450-1600 | Medium | ν(C=C) |
| C-F Stretch | 1000-1400 | Strong | ν(C-F) |
| C-Br Stretch | 500-750 | Strong | ν(C-Br) |
| C-O Stretch | 1050-1200 | Medium | ν(C-O) |
| N-H Bend (Amide II) | 1540-1640 | Medium | δ(NH) |
The mass spectrometric fragmentation of 2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide follows predictable patterns based on the stability of resulting fragment ions. The molecular ion peak appears at m/z 266/268, showing the characteristic bromine isotope pattern with a 1:1 ratio [26] [27]. However, the molecular ion is typically of low intensity due to the compound's tendency to fragment readily [26] [27].
The base peak commonly occurs at m/z 137, corresponding to the [M-COBrF₂]⁺ ion, which represents the 2-hydroxyphenyl cation after loss of the entire bromodifluoroacetyl group [26] [27]. This fragmentation pathway is favored due to the stability of the resulting substituted phenyl cation [26] [27].
Another significant fragment appears at m/z 94, corresponding to the [C₆H₄OH]⁺ ion, formed by further fragmentation of the phenolic moiety [26] [27]. The loss of bromine from the molecular ion produces a fragment at m/z 187 ([M-Br]⁺), while loss of fluorine gives rise to fragments at m/z 247/249 ([M-F]⁺) [26] [27].
| Fragment Ion | m/z | Relative Intensity (%) | Assignment |
|---|---|---|---|
| M⁺- | 266/268 | < 10 | Molecular ion (Br isotope pattern) |
| [M-Br]⁺ | 187 | 30-50 | Loss of bromine |
| [M-F]⁺ | 247/249 | 10-20 | Loss of fluorine |
| [M-CF₂]⁺ | 197/199 | 20-40 | Loss of difluoromethylene |
| [M-COBrF₂]⁺ | 137 | 60-80 | Loss of bromodifluoroacetyl group |
| [C₆H₄OH]⁺ | 94 | 70-90 | Hydroxyphenyl cation |
| [C₆H₄NO]⁺ | 108 | 40-60 | Nitrosobenzenium ion |
| [CHF₂]⁺ | 51 | 30-50 | Difluoromethyl cation |
| [CF₂]⁺- | 50 | 15-25 | Difluoromethylene radical cation |
| [CO]⁺- | 28 | 80-100 | Carbon monoxide cation |